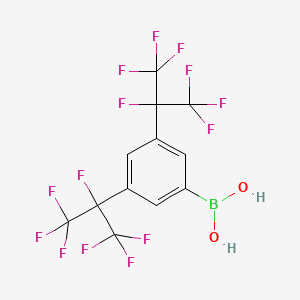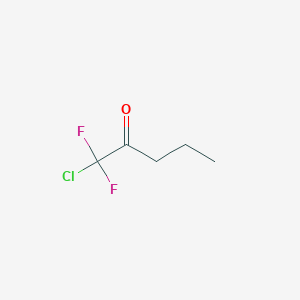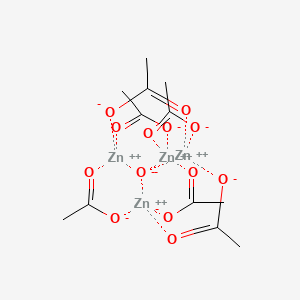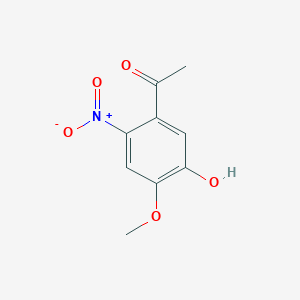
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(4-hydroxy-5-methoxyphenyl)ethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification processes such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl ethanones.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
- 1-(2-Hydroxy-5-methylphenyl)ethanone
- 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone
Uniqueness: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-(5-hydroxy-4-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-8(12)9(15-2)4-7(6)10(13)14/h3-4,12H,1-2H3 |
Clave InChI |
IQYUJHBQXHMWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


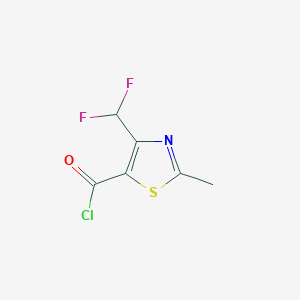
![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
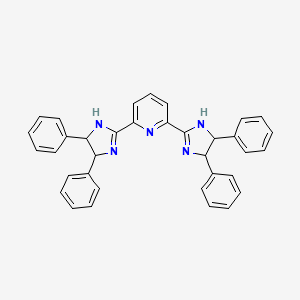


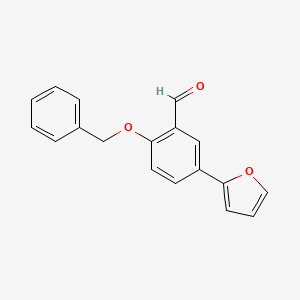
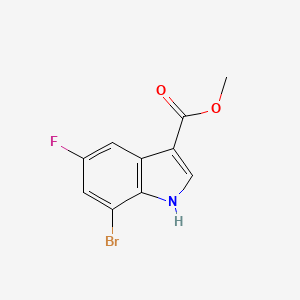



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
